2-Amino-1,5-naphthalenedisulfonic acid
Overview
Description
2-Amino-1,5-naphthalenedisulfonic acid is a chemical compound with the molecular formula C10H9NO6S2. It appears as a white to off-white powder and is highly soluble in water, forming a clear solution . The compound consists of a naphthalene ring with two sulfonic acid groups and an amino group attached .
Preparation Methods
The preparation of 2-Amino-1,5-naphthalenedisulfonic acid involves several steps. One common method includes the sulfonation of naphthalene with oleum, followed by the addition of further naphthalene and oleum alternately. The reaction mixture is then heated and the product is precipitated as the free acid or as the disodium salt . Another method involves the sulfonation of Tobias acid to produce 2-aminonaphthalene-5-sulfonic acid, which proceeds via 2-Aminonaphthalene-1,5-disulfonic acid . Industrial production methods often focus on refining the sulfonation solution, performing acid eduction, and recovering sulfuric acid tail gas and SO3 gas .
Chemical Reactions Analysis
2-Amino-1,5-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of diazo compounds, to form various azo dyes.
Common reagents used in these reactions include sulfuric acid, oleum, and alkaline hypochlorite . Major products formed from these reactions include 2-amino-5-hydroxynaphthalene-1-sulfonic acid and 2-diazo-1-hydroxynaphthalene-5-sulfonic acid .
Scientific Research Applications
2-Amino-1,5-naphthalenedisulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various dyes, including acid dyes and reactive dyes.
Biology: The compound is used in the sequential analysis of non-polar peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Amino-1,5-naphthalenedisulfonic acid involves its ability to react with other chemicals to form colorants that can be applied to textiles . The molecular targets and pathways involved in these reactions include the naphthalene ring and the sulfonic acid groups, which facilitate the formation of various dye compounds.
Comparison with Similar Compounds
2-Amino-1,5-naphthalenedisulfonic acid can be compared with other similar compounds, such as:
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): This compound is also a disulfonic acid derivative of naphthalene and is used as a stabilizer for diazo compounds.
2-Naphthylamine-4,8-disulfonic acid: Another disulfonic acid derivative of naphthalene, used in the synthesis of various dyes.
The uniqueness of this compound lies in its specific structure, which allows it to form more bathochromic shades than Tobias acid when used as a diazo component in azo reactive dyes .
Properties
IUPAC Name |
2-aminonaphthalene-1,5-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIKCRUPEVOINQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045040 | |
Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117-62-4, 19532-03-7 | |
Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |
Source | DTP/NCI | |
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Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminonaphthalene-1,5-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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